
N-(4-methylpentan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpentan-2-yl)benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpentan-2-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
Industrial production methods for benzamides often involve the use of high temperatures and specific catalysts to facilitate the reaction between carboxylic acids and amines. The use of ultrasonic irradiation and recoverable catalysts makes the process more eco-friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpentan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary but often involve specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield various substituted benzamides .
Scientific Research Applications
N-(4-methylpentan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for organic synthesis and the preparation of drug candidates.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of N-(4-methylpentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, some benzamide analogues have been shown to act as allosteric activators of human glucokinase, which can have significant hypoglycemic effects for the treatment of type-2 diabetes . The molecular docking investigations have revealed bonding interactions with residues in the allosteric site of the glucokinase protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methylpentan-2-yl)benzamide include other benzamide derivatives such as:
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
This compound is unique due to its hindered amine structure, which provides a chemically differentiated building block for organic synthesis and medicinal chemistry. This uniqueness makes it particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Properties
CAS No. |
34336-47-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-11(3)14-13(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |
InChI Key |
VFMMJMOYGNCONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


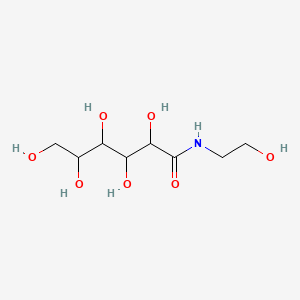
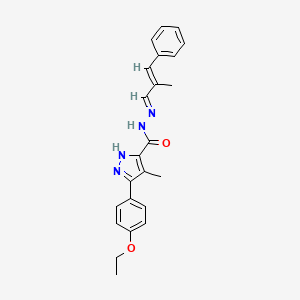
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)
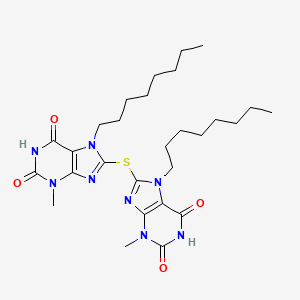
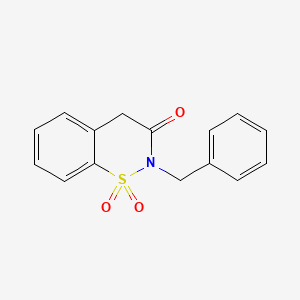
![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)
![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)
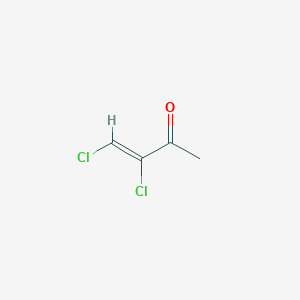
![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)
![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)

